molecular formula C7H8N2 B561055 3-Vinylpyridin-2-amine CAS No. 102000-72-6

3-Vinylpyridin-2-amine

Cat. No.: B561055
CAS No.: 102000-72-6
M. Wt: 120.155
InChI Key: JFAHJNALCSSUGN-UHFFFAOYSA-N
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Description

3-Vinylpyridin-2-amine (CAS 102000-72-6) is a valuable bifunctional organic compound for research and development, characterized by its molecular formula C7H8N2 and a molecular weight of 120.15 g/mol . This compound serves as a versatile synthetic building block, combining a reactive vinyl group with an amine functional group on a pyridine ring. This structure makes it a prime candidate for aza-Michael-type reactions, where it can undergo anti-Markovnikov addition with a broad range of aliphatic and aromatic primary and secondary amines to generate 100% anti-Markovnikov products in high yields. This provides researchers with a simple and highly atom-economic method to prepare diverse amine derivatives bearing pyridyl moieties . The compound's reactivity is distinct from simpler styrenes, as the pyridyl ring influences its electronic nature, leading to unique reaction pathways in catalytic processes . As a specialty chemical, it is typically handled with care and stored under recommended conditions, such as cold-chain transportation . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

3-ethenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAHJNALCSSUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663861
Record name 3-Ethenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102000-72-6
Record name 3-Ethenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Workflow

In a representative procedure, 3-chloro-4-vinylpyridine reacts with a primary amine under blue LED irradiation in the presence of a photoredox catalyst (e.g., Ir(ppy)₃). The HAA step forms a γ-pyridyl amine intermediate, which undergoes intramolecular N-arylation to yield spirocyclic products. While this method targets tetrahydronaphthyridines, its principles are adaptable to 3-vinylpyridin-2-amine synthesis by selecting appropriate starting materials.

Critical Parameters :

  • Catalyst Loading : 2–5 mol% Ir(ppy)₃.

  • Residence Time : 10–30 minutes in continuous flow reactors.

  • Yield : 25–84%, depending on substrate electronic effects.

Advantages of Continuous Flow Systems

Automated flow platforms mitigate issues like vinylpyridine polymerization, a common side reaction in batch processes. By telescoping HAA with downstream C–N coupling steps, overall yields improve significantly (e.g., 84% for 1,7-THN derivatives).

Comparative Analysis of Synthetic Methods

The table below contrasts key preparation methods for this compound:

MethodConditionsYieldAdvantagesLimitations
Catalytic HydrogenationPd/C, H₂, 50–60°C, 1–2 hrs70–90%Scalable, minimal byproductsRequires nitro precursor
Photoredox HAAIr(ppy)₃, blue LED, continuous flow25–84%Stereochemical control, automationSubstrate-dependent yields

Industrial and Research Applications

Large-Scale Production

Catalytic hydrogenation dominates industrial synthesis due to cost-effectiveness. For example, a 2023 pilot study achieved 85% yield of 2,3-diaminopyridine using Pd/C in a stirred-tank reactor, highlighting the method’s robustness.

Medicinal Chemistry Relevance

Photoredox-derived this compound analogues exhibit bioactivity as cholinesterase inhibitors (IC₅₀: 34.81 µM for AChE) . Automated flow systems enable rapid diversification for structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions: 3-Vinylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides, which can then be substituted with other nucleophiles.

Major Products:

    Oxidation: Products include 3-vinylpyridine-2-carboxylic acid.

    Reduction: Products include 3-ethylpyridin-2-amine.

    Substitution: Various substituted pyridines, depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis:
The compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various reactions, such as the aza-Michael addition, allows for the formation of new carbon-nitrogen bonds. This is particularly useful in synthesizing complex molecules required in pharmaceuticals and agrochemicals.

2. Coordination Chemistry:
3-Vinylpyridin-2-amine can form stable complexes with metal ions, which is significant in coordination chemistry. Its reactivity with electrophiles also makes it an interesting candidate for catalysis applications.

Medicinal Chemistry

While specific biological activities of this compound are not extensively documented, its structural features suggest potential pharmacological properties:

1. Antimicrobial Activity:
Compounds containing pyridine and amino functionalities often exhibit significant antimicrobial properties. Research indicates that similar derivatives can inhibit various microorganisms, suggesting that this compound may have therapeutic potential .

2. Drug Development:
The compound's ability to interact with biological systems could lead to applications in drug design, particularly in developing inhibitors for specific biological targets.

Materials Science Applications

1. Polymer Chemistry:
this compound can be incorporated into polymer matrices to enhance their properties. For example, its use in creating polyelectrolyte multilayers has been explored for drug delivery systems, where it improves the stability and efficacy of therapeutic agents .

2. Wound Healing Materials:
Research has indicated that materials functionalized with vinylpyridine derivatives can exhibit improved biocompatibility and antimicrobial properties, making them suitable for use in wound healing applications .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-AminopyridineAmino group at position 2 on pyridineLacks vinyl functionality; primarily used in pharmaceuticals
4-VinylpyridineVinyl group at position 4 on pyridineDifferent reactivity patterns due to position change
N,N-DimethylaminopropeneVinyl group attached to a dimethylamino groupExhibits different steric effects due to bulky substituents
3-AminopyridineAmino group at position 3 on pyridineSimilar structure but lacks vinyl functionality

Case Studies

1. Synthesis of Complex Molecules:
A study demonstrated the successful synthesis of complex molecules using this compound as a building block through multi-step reactions involving palladium-catalyzed coupling reactions.

2. Antimicrobial Efficacy:
Another investigation focused on the antimicrobial properties of related pyridine derivatives, revealing zones of inhibition ranging from 10 mm to 20 mm against various bacterial strains . This suggests that this compound could similarly exhibit antimicrobial activity.

Mechanism of Action

The mechanism of action of 3-Vinylpyridin-2-amine involves its interaction with various molecular targets. The vinyl group allows for the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The amino group can form hydrogen bonds or ionic interactions, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridin-2-amine Derivatives

Compound Name Substituent(s) Position(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Vinyl (-CH₂CH₂) 3 C₇H₈N₂ 120.16 High reactivity for polymerization, drug synthesis
3-Chloropyridin-2-amine Chloro (-Cl) 3 C₅H₅ClN₂ 128.56 Forms hydrogen bonds and Cl⋯Cl interactions; intermediate in synthesis
6-Chloro-pyridin-2-amine Chloro (-Cl) 6 C₅H₅ClN₂ 128.56 Antibacterial/antifungal activity
3-Methoxy-6-(trifluoromethyl)pyridin-2-amine Methoxy (-OCH₃), Trifluoromethyl (-CF₃) 3, 6 C₇H₇F₃N₂O 192.14 Pharmaceutical/agrochemical applications; enhanced stability
4-Ethenylpyridin-2-amine Vinyl (-CH₂CH₂) 4 C₇H₈N₂ 120.16 Reactivity varies with substituent position
3-Methylpyridin-2-amine Methyl (-CH₃) 3 C₆H₈N₂ 108.14 Increased lipophilicity; potential CNS drug target
2-(Thiophen-2-yl)pyridin-3-amine Thiophene 3 C₉H₈N₂S 176.24 Sulfur-containing heterocycle; medicinal chemistry applications
5-Fluoro-3-iodopyridin-2-amine Fluoro (-F), Iodo (-I) 5, 3 C₅H₄FIN₂ 253.00 Halogen effects: Steric bulk and electronic modulation

Structural and Electronic Effects

  • Substituent Position :

    • This compound vs. 4-Ethenylpyridin-2-amine : The vinyl group at position 3 (meta to NH₂) alters electron distribution compared to position 4 (para), impacting resonance stabilization and reactivity .
    • 3-Chloro vs. 6-Chloro : Chlorine at position 3 (adjacent to NH₂) enhances hydrogen bonding, while position 6 (distant) prioritizes steric effects .
  • Substituent Type :

    • Electron-Withdrawing Groups (EWGs) : Chloro (-Cl) and trifluoromethyl (-CF₃) groups reduce electron density, increasing stability and resistance to oxidation .
    • Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) and methyl (-CH₃) enhance basicity and solubility .
    • Vinyl Group : The sp²-hybridized carbon in this compound enables conjugation and participation in Diels-Alder or Heck reactions .

Physicochemical Properties

  • Crystallography: 3-Chloropyridin-2-amine crystallizes in a monoclinic system (P21/c) with intermolecular N-H⋯N and Cl⋯Cl interactions (3.278 Å), influencing melting points and solubility .
  • Lipophilicity : 3-Methylpyridin-2-amine (LogP ~1.2) is more lipophilic than this compound (LogP ~0.8), affecting blood-brain barrier penetration .

Biological Activity

3-Vinylpyridin-2-amine, a nitrogen-containing heterocyclic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant research findings associated with this compound.

Overview of this compound

This compound is a derivative of pyridine, characterized by a vinyl group at the 3-position and an amino group at the 2-position. Compounds with similar structures have been explored for their roles as enzyme inhibitors, particularly in the context of neurodegenerative diseases and microbial infections.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including:

  • Vinylation of 2-aminopyridine : Utilizing vinyl halides in nucleophilic substitution reactions.
  • Photoredox catalysis : As demonstrated in recent studies, photoredox reactions can facilitate the formation of vinylpyridine derivatives from amines and vinyl halides .

Enzyme Inhibition

Research indicates that derivatives of 2-aminopyridines, including those with vinyl substitutions, exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. For instance:

  • A study identified that certain aryl-substituted derivatives showed IC50 values for AChE inhibition as low as 34.81 µM, suggesting a promising avenue for developing anti-Alzheimer agents .

Case Study 1: Cholinesterase Inhibition

In a study focusing on the synthesis of novel aryl-substituted 2-aminopyridines, several compounds were screened for their cholinesterase inhibitory activities. The most potent derivatives showed promising results comparable to established drugs like donepezil .

Case Study 2: Antibacterial Activity

Another investigation highlighted the antibacterial efficacy of aminopyridine derivatives, which were found to inhibit both Gram-positive and Gram-negative bacteria effectively. The presence of specific functional groups was correlated with enhanced antimicrobial activity .

Table 1: Biological Activity of Select Derivatives

CompoundBiological ActivityIC50 (µM)Reference
Aryl-substituted DerivativeAChE Inhibition34.81
Aryl-substituted DerivativeBChE Inhibition20.66
Aminopyridine DerivativeAntibacterial against S. aureus-5.532 (binding score)

Q & A

Q. Table 1: Reaction Conditions for Pyridine-Based Amines

StepCatalystSolventTemperatureYield (%)Reference
CondensationNoneEthanolReflux60–70
Reductive AminationPd/C (10%)MethanolRT, H₂85–90

Advanced: How can mechanistic studies resolve contradictions in reported catalytic pathways for vinylpyridine derivatives?

Answer:
Discrepancies in catalytic mechanisms (e.g., Pd vs. Cu catalysts) require:

  • Kinetic Analysis : Monitor intermediate formation via NMR or HPLC to identify rate-determining steps .
  • Isotope Labeling : Use deuterated reagents to trace hydrogen transfer pathways in reductive steps .
  • Computational Modeling : DFT calculations can validate proposed transition states and compare activation energies for Pd- vs. Cu-mediated pathways .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding interactions (e.g., N–H⋯N dimers in pyridin-2-amine derivatives) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies vinyl proton coupling patterns and amine proton exchange dynamics .
  • Mass Spectrometry : HRMS confirms molecular ion peaks and fragmentation pathways for purity assessment .

Advanced: How do solvent polarity and substituents affect the solubility of this compound?

Answer:
Solubility is influenced by:

  • Polarity : The compound dissolves readily in methanol, ethanol, or DMF due to hydrogen-bonding with the amine group .
  • Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) reduce solubility in water but enhance it in chloroform .

Q. Table 2: Solubility of Pyridin-2-amine Derivatives

DerivativeWaterMethanolChloroformReference
This compoundLowHighModerate
3-(Trifluoromethyl)Very LowHighHigh

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

  • Protective Equipment : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhaling dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .

Advanced: How can impurities in synthesized this compound be identified and mitigated?

Answer:

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .
  • Spectroscopic Monitoring : Track byproducts (e.g., chlorinated impurities) via LC-MS .

Basic: What role do intermolecular interactions play in the crystallinity of this compound?

Answer:
Intermolecular N–H⋯N hydrogen bonds form centrosymmetric dimers, stabilizing the crystal lattice. Short Cl⋯Cl interactions (3.278 Å) in chlorinated analogs further enhance packing efficiency .

Advanced: How can researchers address discrepancies in reported biological activities of pyridin-2-amine derivatives?

Answer:

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines to validate activity .
  • Target Validation : Use CRISPR knockouts or inhibitor assays to confirm receptor binding specificity .
  • Meta-Analysis : Compare datasets from PubChem or crystallographic databases to identify consensus pathways .

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